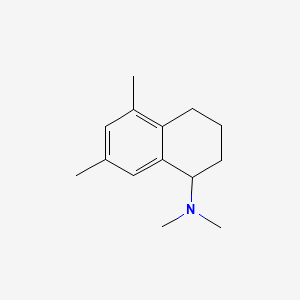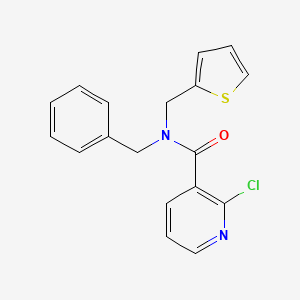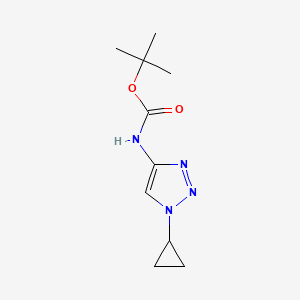
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring and a Boc (tert-butoxycarbonyl) protecting group on the amine The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The cyclopropyl group can be introduced through the use of cyclopropyl-substituted alkynes. The Boc protecting group is then introduced using Boc anhydride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
化学反应分析
Types of Reactions
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as DMF or DMSO.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution: Substituted triazoles with various functional groups.
Oxidation: Triazole N-oxides.
Reduction: Amines.
Deprotection: Free amine derivatives.
科学研究应用
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials
作用机制
The mechanism of action of N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine involves its interaction with biological targets through the triazole ring. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating binding to enzymes and receptors. This interaction can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound without the Boc and cyclopropyl groups.
Cyclopropylamine: A simpler compound with the cyclopropyl group but lacking the triazole ring
Uniqueness
N-Boc-1-cyclopropyl-1H-1,2,3-triazol-4-amine is unique due to the combination of the triazole ring, cyclopropyl group, and Boc protecting group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research applications .
属性
分子式 |
C10H16N4O2 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
tert-butyl N-(1-cyclopropyltriazol-4-yl)carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)11-8-6-14(13-12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,11,15) |
InChI 键 |
PMRSNBXXXUQSSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CN(N=N1)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


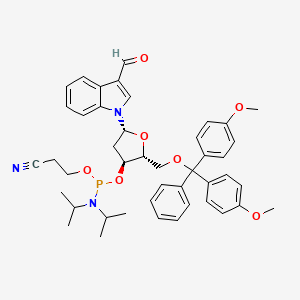
![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)
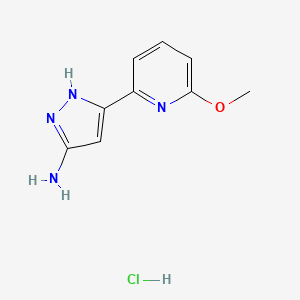
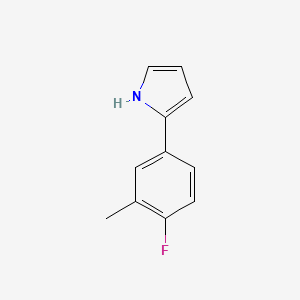
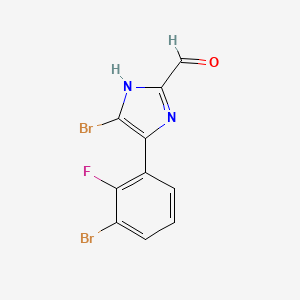
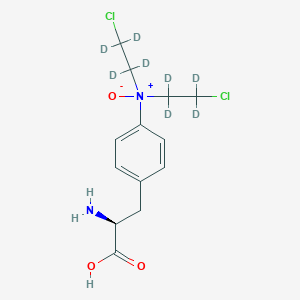
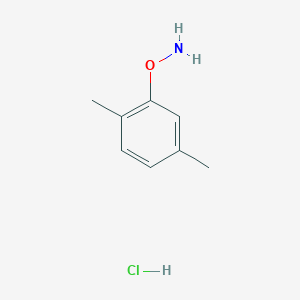
![[1-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)-2-ethoxy-2-oxoethyl] 1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylate](/img/structure/B13710239.png)
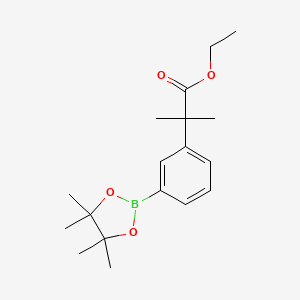

![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)
